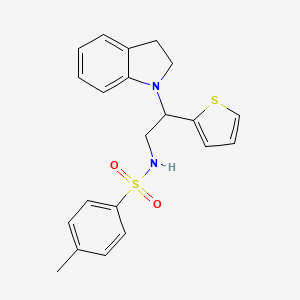

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c1-16-8-10-18(11-9-16)27(24,25)22-15-20(21-7-4-14-26-21)23-13-12-17-5-2-3-6-19(17)23/h2-11,14,20,22H,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGDENNKHIXUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Indoline Derivative: Starting with an indoline precursor, the compound can be functionalized at the nitrogen atom to introduce the ethyl linker.

Thiophene Introduction: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed under controlled conditions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indoline and thiophene moieties, which are known to interact with various biological targets. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for drug development. Its structural features might be optimized to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the indoline and thiophene rings.

Mécanisme D'action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indoline and thiophene rings could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds with amino acid residues.

Comparaison Avec Des Composés Similaires

(±)-N-(2-(2-Benzylidene-1-tosylhydrazinyl)-1-cyclopropyl-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide (Compound 3x)

- Structure : Shares the thiophen-2-yl and tosyl groups but incorporates a cyclopropane ring and a benzylidene-tosylhydrazine moiety.

- Synthesis: Prepared via acid-catalyzed ring-opening/cyclization/oxidation of aziridines with N-tosylhydrazones.

- Key Data :

- Rf : 0.27 (hexane/CH₂Cl₂/EtOAc 5:4:1).

- MS (ESI+) : m/z 594.15 [M+H]⁺.

S-Alkylated 1,2,4-Triazole Derivatives (Compounds 10–15)

- Structure : Feature sulfonylphenyl and triazole-thione groups but lack indoline or thiophene motifs.

- Synthesis : Derived from hydrazinecarbothioamides via base-mediated alkylation.

- Key Stability : Exist preferentially as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) .

| Parameter | Title Compound | Compound 3x | Triazole Derivatives (10–15) |

|---|---|---|---|

| Core Structure | Indoline-thiophene-ethyl-tosyl | Cyclopropane-benzylidene-tosyl | Triazole-thione-sulfonylphenyl |

| Synthetic Stability | Presumed stable | Highly unstable | Stable tautomers |

| Key Functional Groups | Tosyl, indoline, thiophene | Tosyl, cyclopropane | Tosyl, triazole-thione |

| Spectroscopic Confirmation | Not reported | MS (ESI+) | IR, NMR |

Functional Group Comparisons

Sulfonamide Derivatives with Azide Substituents

- Example : N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide.

- Structure : Contains tosyl and azide groups but lacks aromatic heterocycles.

- Synthesis: Tosyl-group substitution with azides yields high-energy intermediates, contrasting with the title compound’s non-azide design .

Piperazinylquinolone-Thiophene Derivatives

- Example: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones.

- Structure: Share thiophene motifs but incorporate quinolone cores instead of indoline.

- Bioactivity : Demonstrated antibacterial activity (e.g., against Staphylococcus aureus), suggesting thiophene’s role in enhancing target binding .

Activité Biologique

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its sulfonamide functional group and fused indoline-thiophene structure, has been investigated for its efficacy in targeting various biological pathways, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is C21H22N2O2S2, with a molecular weight of approximately 398.54 g/mol. The compound features an indoline moiety linked to a thiophene ring and a sulfonamide group, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2S2 |

| Molecular Weight | 398.54 g/mol |

| CAS Number | 898452-04-5 |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

The primary mechanism through which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide exhibits its biological effects is through the inhibition of carbonic anhydrase IX (CA IX) . CA IX is an enzyme that plays a crucial role in maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the acid-base homeostasis within the tumor microenvironment, leading to reduced tumor growth and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound effectively induces apoptosis in glioblastoma and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis, such as cell shrinkage and chromatin condensation, have been observed.

Enzyme Inhibition

The compound's ability to inhibit CA IX has been quantified through enzyme assays, revealing an IC50 value that indicates potent inhibition compared to standard inhibitors. The specificity for CA IX over other isoforms suggests potential for targeted cancer therapy applications.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the sulfonamide class, providing context for the potential applications of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide:

- Cytotoxicity against Tumor Cells : A study evaluating thiosemicarbazones derived from related structures showed substantial cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells, with IC50 values significantly lower than conventional chemotherapeutics like etoposide .

- In Vivo Studies : Animal models have demonstrated that compounds with similar structural features exhibit favorable pharmacokinetics and biodistribution profiles, suggesting their viability for further development as therapeutic agents .

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds targeting CA IX not only inhibited tumor growth but also modulated key signaling pathways involved in apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.